

Methyl 2-cyano-5-methoxybenzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-cyano-5-methoxybenzoate*

Cat. No.: *B156419*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **Methyl 2-cyano-5-methoxybenzoate**, a polysubstituted aromatic compound, is emerging as a valuable and versatile building block in the field of organic synthesis. Its unique arrangement of a methyl ester, a cyano group, and a methoxy group on a benzene ring offers multiple reactive sites, making it an attractive starting material for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of **Methyl 2-cyano-5-methoxybenzoate**, with a focus on its role as a key intermediate for the preparation of novel compounds.

Physicochemical Properties

Methyl 2-cyano-5-methoxybenzoate is a solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Methyl 2-cyano-5-methoxybenzoate**

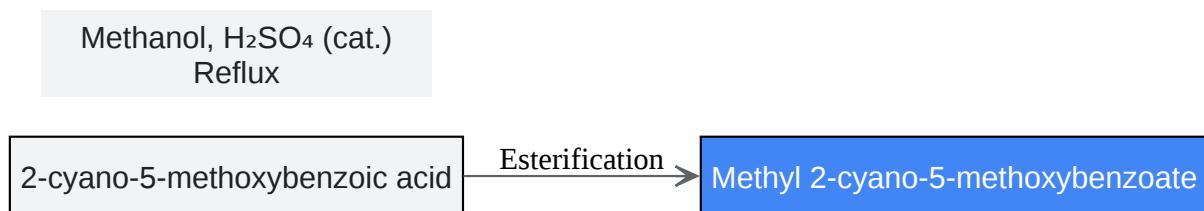
Property	Value
CAS Number	127510-95-6
Molecular Formula	C ₁₀ H ₉ NO ₃
Molecular Weight	191.18 g/mol
Boiling Point	340.2 °C at 760 mmHg
Flash Point	148.4 °C
Density	1.2 g/cm ³
Appearance	White to off-white solid
Solubility	Soluble in most organic solvents

Synthesis of Methyl 2-cyano-5-methoxybenzoate

While specific, detailed experimental protocols for the synthesis of **Methyl 2-cyano-5-methoxybenzoate** are not extensively reported in readily available literature, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach would involve the esterification of the corresponding carboxylic acid, 2-cyano-5-methoxybenzoic acid.

Experimental Protocol: Synthesis of **Methyl 2-cyano-5-methoxybenzoate** from 2-cyano-5-methoxybenzoic acid (Hypothetical)

Materials:


- 2-cyano-5-methoxybenzoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine

- Anhydrous magnesium sulfate
- Dichloromethane

Procedure:

- To a solution of 2-cyano-5-methoxybenzoic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
- The reaction mixture is then heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the methanol is removed under reduced pressure.
- The residue is dissolved in dichloromethane and washed successively with water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure **Methyl 2-cyano-5-methoxybenzoate**.

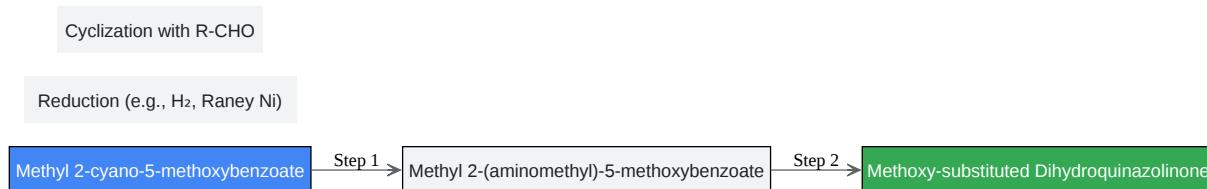
Diagram 1: Hypothetical Synthesis of **Methyl 2-cyano-5-methoxybenzoate**

[Click to download full resolution via product page](#)

Caption: Hypothetical reaction scheme for the synthesis of the target compound.

Applications in Organic Synthesis

The strategic placement of the cyano and ester functionalities ortho to each other makes **Methyl 2-cyano-5-methoxybenzoate** a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. The cyano group can participate in cyclization reactions, either through direct nucleophilic attack or after transformation into other functional groups like amidines or amides.


Synthesis of Quinazolinones and Related Heterocycles

Ortho-amino- or ortho-cyano-benzoates are well-established precursors for the synthesis of quinazolinones and related fused heterocyclic systems, which are prevalent scaffolds in many biologically active molecules. While direct examples using **Methyl 2-cyano-5-methoxybenzoate** are scarce in the literature, its structural motifs suggest its potential in this area.

Hypothetical Reaction Pathway: Synthesis of a Methoxy-Substituted Quinazolinone

A plausible synthetic route would involve the reduction of the cyano group to an aminomethyl group, followed by cyclization with a suitable carbonyl-containing reagent. Alternatively, direct cyclization of the cyano group with a binucleophile could be envisioned.

Diagram 2: Potential Application in Quinazolinone Synthesis

[Click to download full resolution via product page](#)

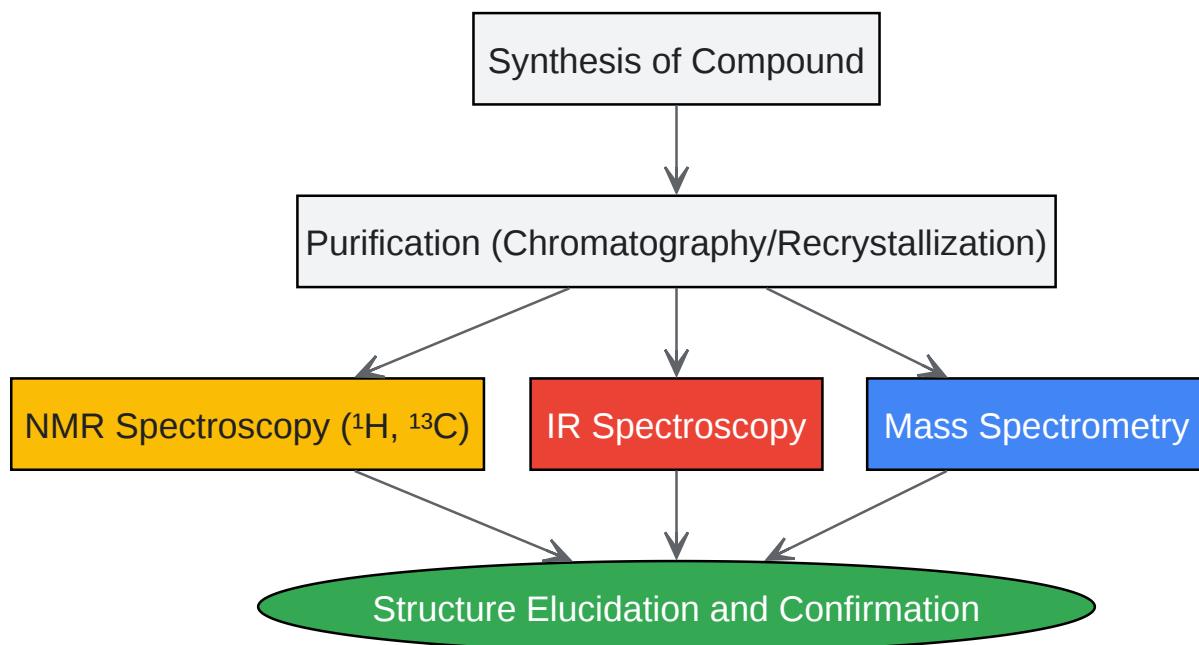
Caption: A potential synthetic route to quinazolinone derivatives.

Precursor to Other Functionalized Benzoates

The cyano and ester groups of **Methyl 2-cyano-5-methoxybenzoate** can be selectively transformed to introduce further functionalization on the aromatic ring, thereby creating a diverse library of building blocks for various synthetic endeavors.

Table 2: Potential Transformations and Products

Reagent(s)	Transformation of Cyano Group	Resulting Functional Group
H ₂ O, H ⁺ or OH ⁻	Hydrolysis	Carboxylic acid
LiAlH ₄ or H ₂ , Catalyst	Reduction	Amine
Grignard Reagents	Addition	Ketone (after hydrolysis)


Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for **Methyl 2-cyano-5-methoxybenzoate**, the following data is predicted based on the analysis of its structure and comparison with similar compounds.

Table 3: Predicted Spectroscopic Data

Technique	Predicted Peaks/Signals
¹ H NMR (CDCl ₃)	δ ~7.5-7.8 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH ₃), ~3.9 (s, 3H, COOCH ₃)
¹³ C NMR (CDCl ₃)	δ ~165 (C=O), ~160 (C-OMe), ~135 (Ar-C), ~120 (Ar-C), ~118 (Ar-C), ~115 (CN), ~110 (Ar-C), ~56 (OCH ₃), ~53 (COOCH ₃)
IR (KBr, cm ⁻¹)	~2230 (C≡N stretch), ~1720 (C=O stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch)
Mass Spec (EI)	m/z 191 (M ⁺), 160 (M ⁺ - OCH ₃), 132 (M ⁺ - COOCH ₃)

Diagram 3: Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A general workflow for the characterization of a synthesized compound.

Conclusion

Methyl 2-cyano-5-methoxybenzoate possesses a unique combination of functional groups that make it a promising building block for organic synthesis. While detailed studies on its applications are still emerging, its potential for the construction of complex heterocyclic molecules, particularly those with pharmaceutical relevance, is significant. The information provided in this guide, including its physicochemical properties and potential synthetic utility, serves as a valuable resource for researchers and scientists looking to explore the chemistry of this versatile compound. Further investigation into its reactivity and applications is warranted and is expected to unveil new avenues for the synthesis of novel and functional molecules.

- To cite this document: BenchChem. [Methyl 2-cyano-5-methoxybenzoate: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156419#methyl-2-cyano-5-methoxybenzoate-as-a-building-block-in-organic-synthesis\]](https://www.benchchem.com/product/b156419#methyl-2-cyano-5-methoxybenzoate-as-a-building-block-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com